molecular formula C25H25N3O8 B2634163 methyl 4-(2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate CAS No. 898441-04-8

methyl 4-(2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate

Cat. No. B2634163
CAS RN: 898441-04-8
M. Wt: 495.488
InChI Key: MGFFTHIQACGJDF-UHFFFAOYSA-N
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Description

Methyl 4-(2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a useful research compound. Its molecular formula is C25H25N3O8 and its molecular weight is 495.488. The purity is usually 95%.
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Scientific Research Applications

Novel Heterocyclic System Synthesis

Research has explored the synthesis of novel annelated 2-oxopiperazines, which share structural motifs with the compound . These studies have demonstrated methods for creating new heterocyclic systems, potentially useful in developing new therapeutic agents. The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to previously undescribed compounds, illustrates the chemical versatility and potential for creating novel molecules with unique properties (Medvedevat et al., 2015).

Antipsychotic Potential

Compounds with structural similarities, particularly those incorporating piperazine and benzofuranone elements, have been evaluated as antipsychotic agents. Their affinity for dopamine and serotonin receptors suggests potential applications in psychiatric medication development. The synthesis and evaluation of these compounds highlight their promise as neuroleptic drugs (Raviña et al., 2000).

Antidepressant and Anxiolytic Activities

The synthesis of novel derivatives incorporating furan, phenyl, oxazol, and piperazine units has shown significant antidepressant and anxiolytic activities. Such research underscores the compound's potential utility in exploring new treatments for depression and anxiety disorders (Kumar et al., 2017).

Antibacterial and Biofilm Inhibition

Research into bis(pyrazole-benzofuran) hybrids with a piperazine linker has uncovered potent antibacterial and biofilm inhibition activities. These studies indicate potential applications in combating bacterial infections and biofilm-associated problems, highlighting the relevance of such compounds in medical research (Mekky & Sanad, 2020).

Anticancer Activity

Investigations into polysubstituted 4H-pyran derivatives have revealed promising anticancer activities against a variety of human cancer cell lines. The methodology for synthesizing these compounds, involving piperidine and furan units, suggests potential research applications of the compound for cancer treatment (Hadiyal et al., 2020).

properties

IUPAC Name

methyl 4-[[2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O8/c1-33-25(32)17-4-6-18(7-5-17)26-23(30)16-36-22-15-35-19(13-20(22)29)14-27-8-10-28(11-9-27)24(31)21-3-2-12-34-21/h2-7,12-13,15H,8-11,14,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFFTHIQACGJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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